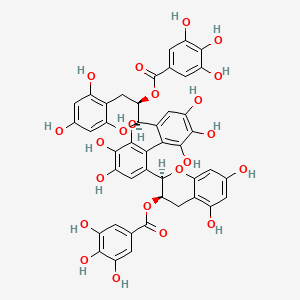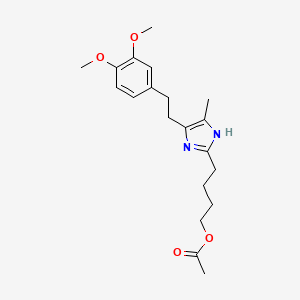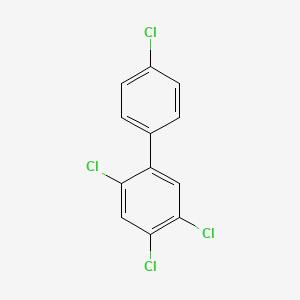
2,4,4',5-Tetrachlorobiphenyl
Overview
Description
2,4,4’,5-Tetrachlorobiphenyl is a type of polychlorinated biphenyl (PCB), which is a class of organic compounds that contain multiple chlorine atoms attached to biphenyl. Polychlorinated biphenyls were widely used in industrial applications due to their chemical stability and insulating properties. they are persistent environmental pollutants and have been associated with various adverse health effects.
Mechanism of Action
Target of Action
The primary target of 2,4,4’,5-Tetrachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Pharmacokinetics
It is known that this compound is a small molecule and is likely to have some degree of bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,4’,5-Tetrachlorobiphenyl. As a persistent organic pollutant, this compound is resistant to environmental degradation through photolytic, biological, or chemical processes . It can have a significant impact on health and the environment, as it persists in the environment, bioaccumulates in animal tissue, and biomagnifies in food chains .
Biochemical Analysis
Biochemical Properties
2,4,4’,5-Tetrachlorobiphenyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to bind to the estrogen receptor, affecting gene expression and cellular proliferation . Additionally, it interacts with cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These interactions can alter the normal function of these biomolecules, leading to various biochemical effects.
Cellular Effects
2,4,4’,5-Tetrachlorobiphenyl affects various types of cells and cellular processes. In granulocytic HL-60 cells, it has been shown to increase the release of myeloperoxidase and arachidonic acid, indicating enhanced degranulation . It also upregulates the expression of cyclooxygenase-2 (COX-2), affecting inflammatory responses . These effects suggest that 2,4,4’,5-Tetrachlorobiphenyl can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2,4,4’,5-Tetrachlorobiphenyl involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It binds to the estrogen receptor, altering gene expression and affecting cellular proliferation . It also interacts with cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These interactions can result in enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,4’,5-Tetrachlorobiphenyl change over time. It has been shown to cause a time-dependent release of arachidonic acid in granulocytic HL-60 cells, with significant increases observed after 60 minutes of exposure . The expression of COX-2 mRNA is also elevated in a concentration-dependent manner, with maximal expression observed after 30 minutes of exposure . These findings suggest that the effects of 2,4,4’,5-Tetrachlorobiphenyl can vary over time, depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of 2,4,4’,5-Tetrachlorobiphenyl vary with different dosages in animal models. Inhalation exposure studies in rats have shown that higher doses of 2,4,4’,5-Tetrachlorobiphenyl lead to increased levels of hydroxylated metabolites in various tissues, including the liver, lung, and serum . These studies also indicate that higher doses can result in toxic effects, such as liver damage and altered immune responses . These findings highlight the importance of dosage in determining the overall effects of 2,4,4’,5-Tetrachlorobiphenyl.
Metabolic Pathways
2,4,4’,5-Tetrachlorobiphenyl is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes oxidize 2,4,4’,5-Tetrachlorobiphenyl to form hydroxylated metabolites, which can further undergo sulfation, methoxylation, and dechlorination . These metabolic pathways can affect the overall metabolic flux and levels of metabolites, contributing to the compound’s biochemical effects.
Transport and Distribution
Within cells and tissues, 2,4,4’,5-Tetrachlorobiphenyl is transported and distributed through interactions with specific transporters and binding proteins. Studies have shown that it is present in various tissues, including adipose tissue, brain, liver, lung, and serum . The distribution of 2,4,4’,5-Tetrachlorobiphenyl and its metabolites can affect its localization and accumulation, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of 2,4,4’,5-Tetrachlorobiphenyl can affect its activity and function. Autoradiography studies have shown that it is localized in the apical cytoplasm of Clara cells in the lung and the proximal tubular cells in the kidney . These findings suggest that 2,4,4’,5-Tetrachlorobiphenyl may interact with specific cellular compartments, affecting its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4’,5-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination.
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,4,4’,5-Tetrachlorobiphenyl, was historically carried out by direct chlorination of biphenyl in a batch or continuous process. The reaction was typically conducted in large reactors with efficient mixing and temperature control to ensure uniform chlorination. The resulting mixture of polychlorinated biphenyls was then separated and purified to obtain the specific congeners of interest.
Chemical Reactions Analysis
Types of Reactions
2,4,4’,5-Tetrachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: This process can result in the dechlorination of the compound.
Substitution: Chlorine atoms can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroxylated polychlorinated biphenyls.
Reduction: Lower chlorinated biphenyls.
Substitution: Biphenyl derivatives with different functional groups.
Scientific Research Applications
2,4,4’,5-Tetrachlorobiphenyl has been used in various scientific research applications, including:
Environmental Studies: Investigating the persistence and degradation of polychlorinated biphenyls in the environment.
Toxicology: Studying the toxic effects of polychlorinated biphenyls on living organisms.
Bioremediation: Exploring the use of microorganisms to degrade polychlorinated biphenyls in contaminated sites.
Analytical Chemistry: Developing methods for the detection and quantification of polychlorinated biphenyls in environmental samples.
Comparison with Similar Compounds
Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl: Another tetrachlorinated biphenyl with chlorine atoms at different positions.
2,2’,4,4’-Tetrachlorobiphenyl: Similar structure but with chlorine atoms at the 2 and 4 positions on both rings.
Uniqueness
2,4,4’,5-Tetrachlorobiphenyl is unique due to its specific pattern of chlorination, which influences its chemical properties, environmental behavior, and biological effects. The position of chlorine atoms affects the compound’s reactivity, persistence, and potential for bioaccumulation.
Properties
IUPAC Name |
1,2,4-trichloro-5-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)9-5-11(15)12(16)6-10(9)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULCXSBAPHCWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073473 | |
| Record name | 2,4,4',5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32690-93-0 | |
| Record name | PCB 74 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32690-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,4',5-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032690930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,4',5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,4',5-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0250484DW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4,4',5-Tetrachlorobiphenyl (PCB 66) differ from its non-coplanar analog, 2,2',3,5',6-pentachlorobiphenyl (PCB 95), in its effects on cerebellar granule neurons?
A: While both PCB 66 and PCB 95 are polychlorinated biphenyls, their structural differences lead to distinct interactions with cellular components. The provided research by [] focuses on the ability of PCB 95 to amplify ionotropic glutamate receptor signaling in embryonic cerebellar granule neurons. This effect is attributed to PCB 95's interaction with ryanodine receptors (RyRs), ultimately modifying the FKBP12/RyR complex and enhancing calcium signaling.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


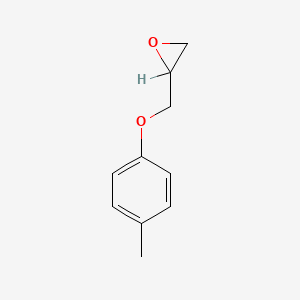
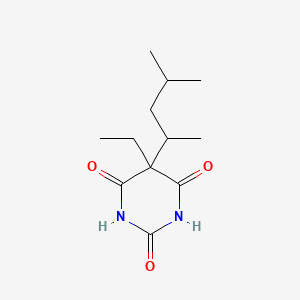

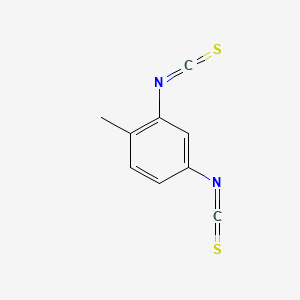
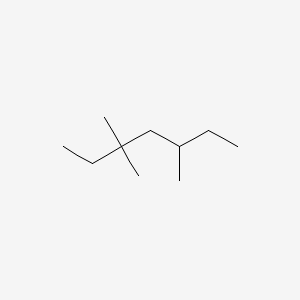



![1-(5-Chloro-2-methoxyphenyl)-3-[2-(4-chloro-1-pyrazolyl)ethyl]thiourea](/img/structure/B1193928.png)


![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B1193936.png)
